Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a bromophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-bromobenzyl chloride under basic conditions to form the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminopyrrolidine-1-carboxylate: A precursor in the synthesis of the target compound.
Tert-butyl 3-{[(4-chlorophenyl)methyl]amino}pyrrolidine-1-carboxylate: A similar compound with a chlorine atom instead of bromine.
Tert-butyl 3-{[(4-fluorophenyl)methyl]amino}pyrrolidine-1-carboxylate: A similar compound with a fluorine atom instead of bromine.
Uniqueness
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen atoms.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)methylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-14(11-19)18-10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUSWGFWVBNSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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